molecular formula C10H12F3N3O B1493320 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol CAS No. 2097963-35-2

6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol

Cat. No. B1493320
CAS RN: 2097963-35-2
M. Wt: 247.22 g/mol
InChI Key: AZXONBDTFHCHSX-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

While specific synthesis details for “6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol” were not found, similar compounds have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Structural and Electronic Properties

  • Anticonvulsant Compounds : The crystal structures of certain anticonvulsant compounds, including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, have been analyzed. These studies revealed insights into the inclination of the phenyl ring and the delocalization of the piperidine nitrogen lone pair, which are crucial for their function (Georges et al., 1989).

Biological Activity

  • Eosinophil Infiltration Inhibitors : Research on compounds like 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol includes their evaluation as antihistaminic agents and inhibitors of eosinophil infiltration. One compound, TAK-427, is undergoing clinical trials for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Optical Properties

  • Optical Properties of Trisheterocyclic Systems : Studies have been conducted on the thermal, redox, UV–Vis absorption, and emission properties of derivatives with electron donating amino groups, such as piperidine. These compounds have applications in materials science due to their structure-dependent fluorescence properties (Palion-Gazda et al., 2019).

Synthesis and Chemical Reactions

  • Synthesis of Novel Compounds : Various novel compounds have been synthesized starting from pyridazines containing piperidine or similar structures. These syntheses have implications in the development of new pharmaceuticals and chemical reagents (Aggarwal et al., 2020).

Applications in Material Science

  • Surface Protection Activities : Research has also explored the potential of pyridazine derivatives, including those with piperidine structures, in protecting surfaces and inhibiting corrosion, especially in steel (Olasunkanmi et al., 2018).

Mechanism of Action

The compound “6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol” is a pyridazinone derivative. Pyridazinones are a class of organic compounds that have been found to exhibit a wide range of pharmacological activities . They have been the subject of extensive research, and several drugs based on this nucleus have come into light .

    Mode of action

    The mode of action of pyridazinone derivatives can vary widely, depending on their specific structural features and the biological targets they interact with .

    Biochemical pathways

    Pyridazinone derivatives can affect a variety of biochemical pathways, again depending on their specific structural features and the biological targets they interact with .

    Pharmacokinetics

    The ADME properties of pyridazinone derivatives can vary widely, depending on their specific structural features .

    Result of action

    The molecular and cellular effects of pyridazinone derivatives can vary widely, depending on their specific structural features and the biological targets they interact with .

    Action environment

    The action, efficacy, and stability of pyridazinone derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K pathways. This compound can alter gene expression by modulating transcription factors and has an impact on cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to changes in its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity. Targeting signals and post-translational modifications direct it to particular organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action .

properties

IUPAC Name

3-[4-(trifluoromethyl)piperidin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)7-3-5-16(6-4-7)8-1-2-9(17)15-14-8/h1-2,7H,3-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXONBDTFHCHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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